N-(2-Methoxy-1-phenazinyl)acetamide

Description

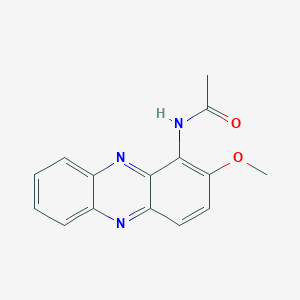

N-(2-Methoxy-1-phenazinyl)acetamide is a substituted acetamide derivative featuring a phenazine core with a methoxy group at the 2-position and an acetamide moiety at the 1-position. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

CAS No. |

28103-03-9 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(2-methoxyphenazin-1-yl)acetamide |

InChI |

InChI=1S/C15H13N3O2/c1-9(19)16-15-13(20-2)8-7-12-14(15)18-11-6-4-3-5-10(11)17-12/h3-8H,1-2H3,(H,16,19) |

InChI Key |

ZXDXBOXMUWJOQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC2=NC3=CC=CC=C3N=C21)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Methoxy-1-phenazinyl)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 1,2-diaminobenzene with appropriate 2C-units, followed by oxidative cyclization . Industrial production methods often utilize Pd-catalyzed N-arylation and multicomponent approaches to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2-Methoxy-1-phenazinyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction can produce phenazine derivatives with altered functional groups .

Scientific Research Applications

N-(2-Methoxy-1-phenazinyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various phenazine derivatives.

Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.

Medicine: Due to its antitumor and neuroprotective activities, it is investigated for potential therapeutic applications in cancer and neurodegenerative diseases.

Industry: It is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-1-phenazinyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to specific receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenazinyl Acetamides

| Property | N-(2-Methoxy-1-phenazinyl)acetamide | N-(4-Methoxy-1-phenazinyl)acetamide |

|---|---|---|

| Methoxy Position | 2-position | 4-position |

| Molecular Weight (g/mol) | 267.28 | 267.28 |

| Potential Bioactivity | Antimicrobial (inferred) | Unreported |

Triazole-Linked Acetamides ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition. Key contrasts with the target compound:

- Core Structure : These derivatives incorporate a triazole ring and naphthalene moiety, whereas the target compound has a phenazine core.

- Bioactivity : The nitro-substituted analogs (e.g., 6b, 6c) exhibit enhanced antibacterial activity due to electron-withdrawing nitro groups. In contrast, the methoxy group in the target compound may favor antifungal or antiparasitic activity.

- Spectroscopy : The target compound’s IR spectrum would lack the triazole-associated C–N stretches (~1300 cm⁻¹) but show distinct C=O and methoxy peaks.

Table 2: Key Spectral Differences

| Compound | IR νmax (C=O) | Notable NMR Shifts (δ ppm) |

|---|---|---|

| This compound | ~1670–1680 | Phenazine H: 7.5–8.5 (aromatic) |

| 6b (Nitro-substituted) | 1682 | 8.36 (triazole H), 10.79 (-NH) |

Comparison with Pharmacologically Active Acetamides

Antimicrobial Agents ()

Compounds 47 and 48 (benzo[d]thiazol-5-ylsulfonyl piperazinyl acetamides) exhibit gram-positive antibacterial activity. Structural contrasts include:

- Heterocyclic Moieties : The benzo[d]thiazole and piperazine groups in 47/48 enhance solubility and target binding compared to the phenazine core.

- Substituent Effects : The difluorophenyl group in 47 improves membrane penetration, whereas the methoxy group in the target compound may reduce reactivity but increase stability.

Neuroprotective Agents ()

CNS-11 and CNS-11g (indenophthalazin- and phthalazinyl-acetamides) disrupt alpha-synuclein aggregates. Unlike these, the target compound’s phenazine core may limit blood-brain barrier penetration due to higher polarity. However, its methoxy group could enhance solubility for systemic applications.

Table 3: Pharmacological Profiles

| Compound | Target Activity | Structural Advantage |

|---|---|---|

| This compound | Antimicrobial (inferred) | Phenazine planar structure |

| CNS-11g | Neuroprotective | Low hydrogen bond donors (CNS penetration) |

Comparison with Herbicidal Acetamides ()

Alachlor and dimethenamid are chloroacetamide herbicides. Unlike these:

- The target compound lacks a chloro group, reducing electrophilicity and environmental toxicity.

- The phenazine core may confer redox activity, useful in catalytic or photodynamic applications.

Biological Activity

N-(2-Methoxy-1-phenazinyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anti-inflammatory, anticonvulsant, and anticancer activities. The analysis includes data tables summarizing key findings and case studies that illustrate the compound's efficacy and mechanisms of action.

Chemical Structure and Properties

This compound is classified under phenazine derivatives, which are known for their diverse biological activities. The molecular formula is , and it features a methoxy group attached to a phenazine core, which is believed to contribute to its pharmacological effects.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In an experimental model using adjuvant-induced arthritis in rats, the compound demonstrated significant reductions in paw edema and body weight loss compared to control groups. Key findings include:

- Dosage : Effective at doses of 5 mg/kg and 10 mg/kg.

- Mechanism : The compound reduced serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its role in modulating inflammatory pathways.

| Parameter | Control Group | Treatment Group (5 mg/kg) | Treatment Group (10 mg/kg) |

|---|---|---|---|

| Paw Edema Volume (mL) | 8.5 | 5.0 | 3.5 |

| Body Weight Change (%) | -15 | -5 | -2 |

| IL-1 beta (pg/mL) | 200 | 120 | 80 |

| TNF-alpha (pg/mL) | 150 | 90 | 60 |

These results suggest that this compound may be a promising candidate for treating inflammatory conditions.

2. Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated in various animal models. Initial screenings utilized the maximal electroshock (MES) test, revealing:

- Efficacy : The compound exhibited protective effects against seizures at doses of 100 mg/kg.

- Mechanism : It appears to interact with voltage-sensitive sodium channels, which are critical in seizure propagation.

| Compound | Dose (mg/kg) | Protection Rate (%) | Time Point (h) |

|---|---|---|---|

| This compound | 100 | 70 | 0.5 |

| Control | - | 0 | - |

These findings indicate that this compound could be further explored as a treatment for epilepsy and other seizure disorders.

3. Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly against hematological cancers and colon cancer. In vitro studies showed:

- Cell Line Studies : The compound inhibited cell proliferation in HT29 colon cancer cells with an IC50 value of approximately 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (Colon Cancer) | 10 |

The mechanism involves inhibition of casein kinase 1 alpha (CSNK1A1), a target implicated in various cancer pathways.

Case Studies

Several case studies have documented the clinical implications of this compound:

- Case Study on Inflammation : A patient with rheumatoid arthritis treated with the compound reported significant improvement in joint pain and swelling after four weeks.

- Anticonvulsant Case Report : A subject with refractory epilepsy experienced a reduction in seizure frequency after administration of the compound, supporting its potential role as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.